

# An In-depth Technical Guide to the Physicochemical Properties of Acetylsalicylic Acid (Aspirin)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antibacterial agent 74

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This guide provides a comprehensive overview of the core physicochemical properties of acetylsalicylic acid, commonly known as aspirin. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.<sup>[1][2]</sup> A thorough understanding of its physicochemical characteristics is critical for formulation development, quality control, and predicting its pharmacokinetic and pharmacodynamic behavior.

## Chemical and Physical Properties

Aspirin (IUPAC name: 2-acetoxybenzoic acid) is an acetyl derivative of salicylic acid.<sup>[1][3][4]</sup> It is a white, crystalline, weakly acidic substance.<sup>[1][4]</sup> While stable in dry air, it gradually hydrolyzes into acetic and salicylic acids in the presence of moisture, often developing a vinegar-like odor.<sup>[1][3][5]</sup>

Table 1: Core Physicochemical Properties of Aspirin

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> [6][7]
Molecular Weight	180.16 g/mol [1][6]
Melting Point	135-136 °C (275-277 °F)[1][4][7][8]
Boiling Point	140 °C (284 °F) (decomposes)[1][3][8]
pKa (acid dissociation constant)	3.5 at 25 °C[1][3][9]
logP (octanol-water partition coefficient)	1.18 - 1.19[6]
Density	1.40 g/cm <sup>3</sup> [1][8]
Appearance	White, crystalline powder or granules[3][6][10]

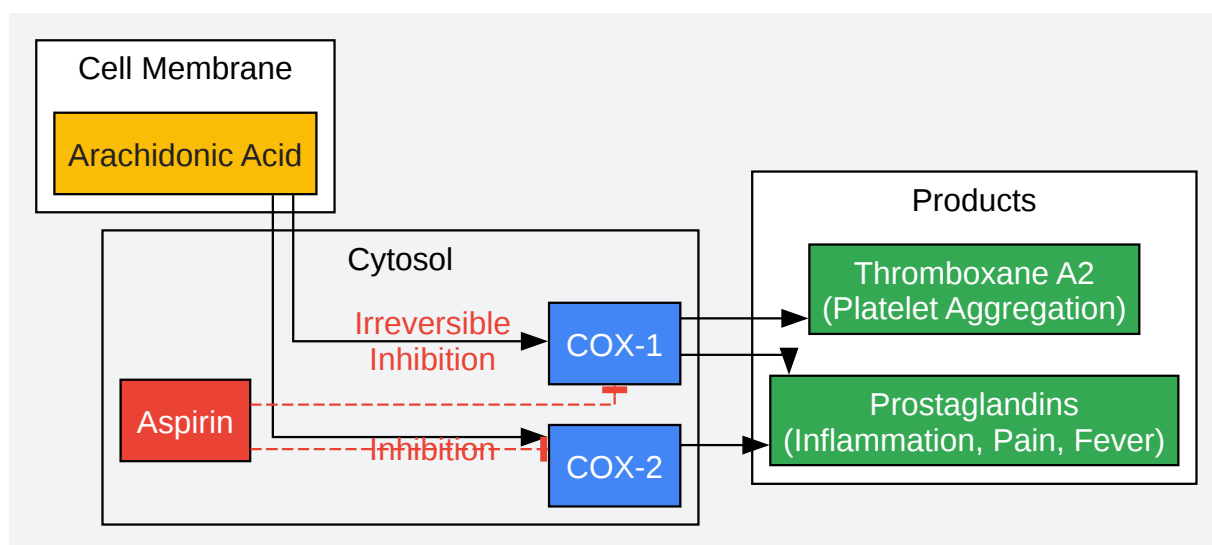
Table 2: Solubility Profile of Aspirin

Solvent	Solubility
Water (25 °C)	~3 mg/mL (Slightly soluble)
Water (37 °C)	10 mg/mL[5]
Ethanol	200 mg/mL (Freely soluble)[5][11]
Diethyl Ether	100 mg/mL (Soluble)[5][11]
Chloroform	58.8 mg/mL (Soluble)[5][11]
Acetone	Freely soluble[10]

## Mechanism of Action: COX Inhibition Pathway

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[1][12] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[12][13][14] The

inhibition of COX-1 in platelets is irreversible for the life of the platelet (8-9 days), which accounts for aspirin's potent antiplatelet effect.[1][12]



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Caption: Mechanism of action of Aspirin via irreversible inhibition of COX enzymes.

## Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of physicochemical properties. Below are methodologies for key parameters.

The melting point is a crucial indicator of purity. A pure substance typically exhibits a sharp melting point, whereas impurities lead to a broader melting range at a lower temperature.[15]

Protocol:

- **Sample Preparation:** Ensure the aspirin sample is completely dry. Finely crush the crystals into a powder.
- **Capillary Tube Loading:** Press the open end of a capillary melting point tube into the aspirin powder until a small amount of sample (approx. 2-3 mm high) is packed into the sealed end. [16]

- **Apparatus Setup:** Place the loaded capillary tube into a melting point apparatus. A common setup involves attaching the tube to a thermometer and immersing both in a heated oil bath. [\[15\]](#)
- **Heating and Observation:** Heat the bath gradually, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point (~135°C). [\[17\]](#)
- **Data Recording:** Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

The pKa value is critical as it influences the ionization state of the drug at different physiological pH values, which in turn affects absorption and distribution.

Protocol:

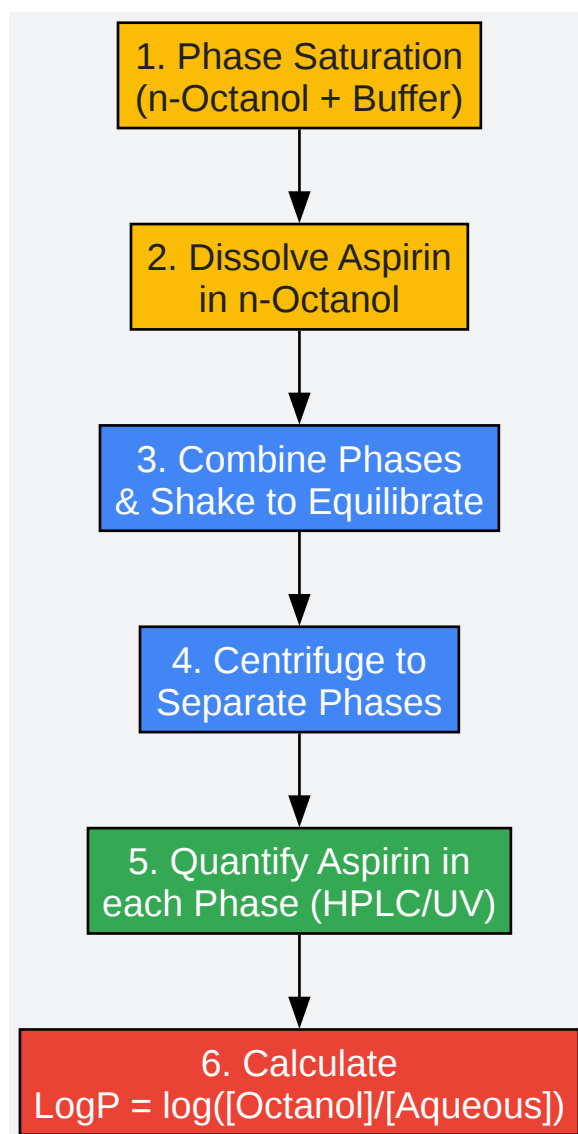
- **Sample Preparation:** Accurately weigh a known amount of aspirin (e.g., 0.36 g) and dissolve it in a mixture of ethanol (e.g., 10 mL) and deionized water (e.g., 90 mL). [\[18\]](#)[\[19\]](#) Ethanol is used to aid the dissolution of the poorly water-soluble aspirin.
- **Titration Setup:** Place the aspirin solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH probe connected to a pH meter into the solution.
- **Titration:** Fill a burette with a standardized strong base solution, such as 0.1 M sodium hydroxide (NaOH). [\[18\]](#)
- **Data Collection:** Add the NaOH solution in small, precise increments (e.g., 0.5-2.0 mL). After each addition, allow the pH to stabilize and record the total volume of titrant added and the corresponding pH.
- **Analysis:** Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half the volume of NaOH needed to reach the equivalence point has been added) corresponds to the point where  $\text{pH} = \text{pKa}$ . [\[18\]](#)[\[19\]](#)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption. The shake-flask method is the

gold standard for its determination.[20]

Protocol:

- **Phase Saturation:** Prepare a biphasic system by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Shake the mixture vigorously and allow the phases to separate completely. This ensures that each phase is pre-saturated with the other.[21][22]
- **Sample Addition:** Dissolve a known quantity of aspirin in the pre-saturated n-octanol phase.
- **Partitioning:** Combine a precise volume of the aspirin-octanol solution with a precise volume of the pre-saturated aqueous buffer in a sealed container.
- **Equilibration:** Shake the container for a set period (e.g., 30 minutes to several hours) to allow the aspirin to partition between the two phases until equilibrium is reached.[22]
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.[22]
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of aspirin in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.



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Caption: Experimental workflow for LogP determination using the shake-flask method.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Acetylsalicylic Acid (Aspirin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12420193#physicochemical-properties-of-compound-x>]

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